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Compound of Interest

Compound Name: Glucovanillin

Cat. No.: B4299294 Get Quote

An In-Depth Technical Guide to the Spectral Characterization of Glucovanillin

For researchers, scientists, and professionals in drug development, the precise

characterization of molecules is paramount. This guide provides a comprehensive overview of

the spectral data used to identify and characterize glucovanillin, a key precursor to vanillin.

The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for glucovanillin, along with the experimental protocols for acquiring

these spectra.

Spectroscopic Data for Glucovanillin
Characterization
The structural elucidation of glucovanillin is achieved through a combination of spectroscopic

techniques. The data presented below has been compiled from various scientific sources to

provide a comprehensive reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules. Both

¹H and ¹³C NMR data are crucial for the characterization of glucovanillin.

Table 1: ¹H and ¹³C NMR Spectral Data for Glucovanillin in Methanol-d₄
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Position
¹³C Chemical Shift

(ppm)

¹H Chemical Shift

(ppm)

¹H-¹H Coupling

Constant (Hz)

Vanillin Moiety

1 153.51 - -

2 151.29 7.513 -

3 111.82 7.492 -

4 132.86 - -

5 126.94 7.307 -

6 116.57 - -

7 (CHO) 192.99 9.829 -

8 (OCH₃) 56.65 3.912 -

Glucose Moiety

1' 101.81 5.065 -

2' 74.71 3.539 -

3' 78.39 3.484 -

4' 71.23 3.401 -

5' 77.87 3.481 -

6'a 62.44 3.883 -

6'b 3.689

Table 2: ¹H and ¹³C NMR Spectral Data for Glucovanillin in DMSO-d₆[1]
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Position ¹³C Chemical Shift (ppm) ¹H Chemical Shift (ppm)

Vanillin Moiety

CHO 191.66 9.86 (s, 1H)

Aromatic C
151.78, 149.34, 130.56,

125.43, 114.58, 110.52

7.52 (dd, J = 8.3, 1.5 Hz, 1H),

7.43 (d, J = 1.4 Hz, 1H), 7.28

(d, J = 8.4 Hz, 1H)

OCH₃ 55.70 3.84 (s, 3H)

Glucose Moiety

C-1' 99.41 5.09 (d, J = 5.2 Hz, 1H)

C-2' 73.11 3.48-3.45 (m, 1H)

C-3' 77.17 3.66 (dd, J = 11.2, 4.7 Hz, 1H)

C-4' 69.58 3.40-3.37 (m, 1H)

C-5' 76.84 3.20-3.14 (m, 1H)

C-6' 60.62 3.30-3.25 (m, 2H)

OH -

5.39 (d, J = 4.4 Hz, 1H), 5.16

(d, J = 3.7 Hz, 1H), 5.09 (d, J =

5.2 Hz, 1H), 4.59 (t, J = 5.6 Hz,

1H)

Infrared (IR) Spectroscopy
While specific IR spectral data for isolated glucovanillin is not readily available in the reviewed

literature, FTIR spectroscopy is a common technique used in the broader analysis of vanilla

extracts containing glucovanillin. For reference, the characteristic IR absorption bands for its

aglycone, vanillin, are provided below. The spectrum of glucovanillin would be expected to

show additional strong absorptions corresponding to the O-H and C-O stretching of the glucose

moiety.

Table 3: Characteristic IR Peaks for Vanillin
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Functional Group Vibrational Mode Wavenumber (cm⁻¹)

Phenolic O-H Stretch ~3200-3400 (broad)

Aldehyde C-H Stretch ~2850 and ~2750

Aromatic C-H Stretch ~3000-3100

Aldehyde C=O Stretch ~1665

Aromatic C=C Stretch ~1590 and ~1510

Ether C-O-C Asymmetric Stretch ~1270

Ether C-O-C Symmetric Stretch ~1030

Phenolic C-O Stretch ~1200

Aromatic C-H Out-of-plane bend ~860

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule,

confirming its molecular weight and offering insights into its fragmentation patterns.

Table 4: Mass Spectrometry Data for Glucovanillin

Ionization Method m/z Interpretation

LSIMS 315 [M+H]⁺

LSIMS 153 [Vanillin+H]⁺ (Fragment)

HRESI-MS 313.0927 [M-H]⁻

Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following

protocols are based on established methods for the spectral characterization of glucovanillin.

NMR Spectroscopy
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Sample Preparation: A sample of purified glucovanillin is dissolved in an appropriate

deuterated solvent, such as methanol-d₄ or DMSO-d₆.

Instrumentation: ¹H and ¹³C NMR spectra are typically acquired on a Bruker AM-300 wide-

bore NMR spectrometer or equivalent.

¹H NMR Parameters:

Frequency: 300.13 MHz

Probe: 5-mm dual ¹H/¹³C probe

Temperature: 25 °C

Reference: Residual protonated methanol at 3.30 ppm.

¹³C NMR Parameters:

Frequency: 75.468 MHz

Probe: 10-mm broad-band probe

Temperature: 27 °C

Reference: Deuterated methanol at 49.0 ppm.

Data Analysis: ¹H chemical shift positions and coupling constants can be determined by

spectral simulation software. 2D NMR experiments such as HETCOR and HMBC are used to

assign ¹³C chemical shifts.

Mass Spectrometry (LSIMS)
Sample Preparation: Approximately 1 µg of dried glucovanillin is dissolved in 5 µL of a

glycerol matrix on the probe tip.

Instrumentation: A Fisons 70-250 SEQ instrument or a similar static probe liquid secondary

ion mass spectrometer is used.

Parameters: The spectrum is recorded by scanning from an m/z of 60 to 600.
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Visualization of Key Relationships and Workflows
Visual diagrams are essential for understanding complex relationships and processes. The

following diagrams were created using the DOT language to illustrate key aspects of

glucovanillin chemistry and characterization.
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Caption: Hydrolysis of Glucovanillin to Vanillin and Glucose.
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Caption: Experimental Workflow for Glucovanillin Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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